Cyanine7 carboxylic acid

Description

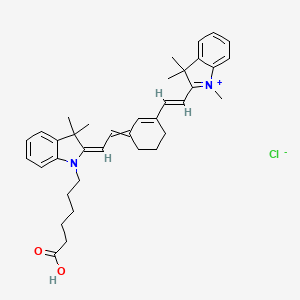

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

6-[(2E)-3,3-dimethyl-2-[2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44N2O2.ClH/c1-36(2)29-16-8-10-18-31(29)38(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)39(34)25-12-6-7-20-35(40)41;/h8-11,16-19,21-24,26H,6-7,12-15,20,25H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOVQXMYLXAXGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)O)(C)C)CCC3)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H45ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to the Spectral Properties of Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectral characteristics of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its utility in biomedical research and drug development is rooted in its optical properties, which allow for deep tissue imaging with reduced autofluorescence. This document outlines its key spectral data, detailed protocols for its characterization, and the chemical logic for its application in bioconjugation.

Core Spectroscopic and Physical Properties

Cyanine7 carboxylic acid is characterized by its strong absorption and emission in the near-infrared spectrum. These properties are crucial for applications requiring deep tissue penetration and minimal interference from biological autofluorescence. The dye is soluble in organic solvents like DMSO and DMF and has low solubility in water.[1] For aqueous applications, a sulfonated version, sulfo-Cyanine7 carboxylic acid, offers high hydrophilicity.[2][3]

The quantitative spectral and physical data for this compound are summarized below. Note that spectral properties can be influenced by the solvent environment.

| Property | Value | Solvent/Conditions | Reference(s) |

| Absorption Maximum (λ_abs) | ~750 nm | Organic Solvents (e.g., DMSO, DMF) | [1] |

| Emission Maximum (λ_em) | ~773 nm | Organic Solvents (e.g., DMSO, DMF) | [1] |

| Molar Extinction Coeff. (ε) | 199,000 M⁻¹cm⁻¹ | Not specified | [1] |

| Molecular Formula | C₃₇H₄₅ClN₂O₂ | - | [1] |

| Molecular Weight | 585.22 g/mol | - | [1] |

| Solubility | Soluble in DMSO, DMF, Dichloromethane | - | [1] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | - | [4] |

Experimental Protocols

Accurate characterization of the spectral properties of this compound is fundamental for its effective use. Below are detailed protocols for measuring its absorbance and fluorescence emission spectra.

Protocol 1: Measurement of Absorption Spectrum

This protocol outlines the steps to determine the absorption maximum (λ_abs) and molar extinction coefficient (ε) using a UV-Vis-NIR spectrophotometer.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

UV-Vis-NIR spectrophotometer

-

1 cm path length quartz cuvettes (2)

-

Calibrated micropipettes and tips

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of this compound powder (e.g., 1 mg).

-

Dissolve it in a precise volume of anhydrous DMSO (e.g., 1 mL) to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing. Store this solution protected from light.

-

-

Prepare a Working Solution:

-

Perform a serial dilution of the stock solution in the same solvent to prepare a working solution with an absorbance value between 0.1 and 1.0 at the expected λ_abs. A typical starting concentration for cyanine (B1664457) dyes is in the low micromolar (µM) range.

-

Note: Keeping the absorbance below 0.1 is often recommended to avoid inner filter effects in subsequent fluorescence measurements.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to stabilize.

-

Set the instrument to scan a wavelength range that brackets the expected maximum, for instance, from 600 nm to 850 nm.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent (DMSO or DMF).

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.

-

-

Sample Measurement:

-

Rinse the second cuvette with the working solution of this compound, then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs).

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: ε = A / (c * l) , where A is the absorbance at λ_abs, c is the molar concentration of the dye, and l is the path length of the cuvette (typically 1 cm).

-

Protocol 2: Measurement of Fluorescence Emission Spectrum

This protocol details the steps to determine the fluorescence emission maximum (λ_em) using a spectrofluorometer.

Materials:

-

Dilute working solution of this compound (Absorbance < 0.1 at λ_abs)

-

Spectrofluorometer with a near-infrared detector

-

Quartz fluorescence cuvette (4-sided polished)

-

Pure solvent for blank measurement

Procedure:

-

Sample Preparation:

-

Use the same dilute working solution prepared for the absorbance measurement. It is critical that the absorbance at the excitation wavelength is low (<0.1) to prevent inner filter effects and ensure linearity.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.

-

Set the excitation wavelength to the experimentally determined λ_abs (e.g., 750 nm).

-

Set the emission scan range to start approximately 10-15 nm above the excitation wavelength and extend well beyond the expected emission peak (e.g., 760 nm to 900 nm).[5]

-

Adjust the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector. A 5 nm slit width is a common starting point.[6]

-

-

Blank Measurement:

-

Fill the cuvette with the pure solvent and place it in the sample holder.

-

Run an emission scan. This spectrum will reveal any Raman scattering from the solvent or other background signals, which should be subtracted from the sample's spectrum.

-

-

Sample Measurement:

-

Rinse the cuvette with the dilute dye solution and then fill it.

-

Place the sample cuvette in the instrument and acquire the fluorescence emission spectrum.

-

-

Data Analysis:

-

After subtracting the blank spectrum, the wavelength corresponding to the peak of the fluorescence intensity is the emission maximum (λ_em).

-

For quantum yield determination, the fluorescence of the sample would be compared to a well-characterized standard with similar absorption and emission properties under identical experimental conditions.[7]

-

Application Workflow: Bioconjugation

The carboxylic acid group on Cyanine7 is not directly reactive with biomolecules like proteins or amines. It must first be "activated" to form a more reactive species. A common strategy is to convert it into an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[8][9]

The following diagram illustrates the logical workflow for activating this compound and conjugating it to a primary amine-containing molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cyanine7 Carboxylic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and common applications of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye. Its utility in labeling biomolecules makes it a valuable tool in various research and drug development applications, particularly in fluorescence imaging.

Core Chemical and Physical Properties

Cyanine7 carboxylic acid is characterized by its strong fluorescence in the near-infrared spectrum, which allows for deep tissue penetration and minimal autofluorescence from biological samples. Below is a summary of its key quantitative properties.

| Property | Value |

| Molecular Formula | C₃₇H₄₅ClN₂O₂ |

| Molecular Weight | 585.22 g/mol |

| CAS Number | 1628790-40-8 |

| Appearance | Green powder |

| Excitation Maximum (λex) | ~750 nm |

| Emission Maximum (λem) | ~773 nm |

| Molar Extinction Coeff. | ~199,000 M⁻¹cm⁻¹ at 750 nm |

| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane)[1]; low solubility in water. |

| Purity | Typically ≥95% (determined by ¹H NMR and HPLC-MS)[1] |

Chemical Structure

This compound is a polymethine dye characterized by two nitrogen-containing heterocyclic rings joined by a long, conjugated chain. The carboxylic acid group provides a reactive handle for conjugation to biomolecules.

Caption: Workflow for antibody conjugation with this compound.

Caption: A logical workflow for in vivo tumor imaging using a Cy7-labeled agent.

Caption: Detection of a cell surface marker using a Cy7-labeled antibody.

References

The Role of Cyanine7 Carboxylic Acid in Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyanine7 (Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in molecular biology, particularly in preclinical research and drug development. Its utility stems from its favorable photophysical properties, including a long emission wavelength that allows for deep tissue penetration with minimal autofluorescence from biological samples. The carboxylic acid functional group provides a versatile handle for bioconjugation, enabling the labeling of a wide array of biomolecules to visualize and track biological processes in vitro and in vivo. This guide provides an in-depth overview of the applications of Cy7 carboxylic acid, detailed experimental protocols, and quantitative data to facilitate its effective use in research.

Core Applications in Molecular Biology

The primary application of Cyanine7 carboxylic acid lies in its use as a fluorescent label for various biomolecules, including antibodies, proteins, peptides, nucleic acids, and small molecules. Once conjugated, these Cy7-labeled probes are instrumental in a range of applications:

-

In Vivo Imaging: This is the most prominent application of Cy7. Due to its emission in the NIR window (700-900 nm), light can penetrate deeper into tissues, enabling the non-invasive visualization of biological processes in living animals.[1][2] This is particularly valuable in oncology for tracking tumor growth, metastasis, and the response to therapeutic interventions.[2][3]

-

Biodistribution Studies: In drug development, understanding the pharmacokinetic and pharmacodynamic properties of a therapeutic agent is crucial. By labeling a drug or its delivery vehicle with Cy7, researchers can track its accumulation, distribution, and clearance from various organs and tissues over time.[1]

-

Fluorescence Microscopy: Cy7-labeled probes are used in various fluorescence microscopy techniques to visualize the localization and dynamics of specific molecules within cells and tissues.[4]

-

Cell Tracing: By labeling cells with Cy7, their migration and localization can be tracked in vivo, which is particularly useful in immunology and cancer metastasis research.[5]

-

Molecular Probes and Sensors: Cy7 can be incorporated into molecular probes designed to detect specific ions, molecules, or changes in the cellular environment, such as pH.[5]

Quantitative Data Presentation

The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for this compound and its derivatives, facilitating comparison and experimental design.

| Property | This compound | sulfo-Cyanine7 carboxylic acid | Reference(s) |

| Absorption Maximum (λmax) | ~750 nm | ~750 nm | [6] |

| Emission Maximum (λem) | ~773 nm | ~773 nm | [6] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | ~240,600 M⁻¹cm⁻¹ | [6] |

| Molecular Weight | ~585.22 g/mol | ~746.97 g/mol | [6][7] |

| Solubility | Soluble in organic solvents (DMSO, DMF), low solubility in water | Soluble in water, DMF, DMSO | [6][7] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Bioconjugation of this compound to an Antibody via EDC-NHS Coupling

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody using a two-step carbodiimide (B86325) reaction.

Materials:

-

This compound

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Prepare the Antibody:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS (pH 7.2-7.4) using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.

-

-

Prepare the Dye Solution:

-

Allow the vial of this compound to warm to room temperature.

-

Dissolve the this compound in a minimal amount of anhydrous DMSO to create a 10 mg/mL stock solution.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the desired amount of this compound solution with Activation Buffer.

-

Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of sulfo-NHS relative to the this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3-8.5 by adding the appropriate volume of Coupling Buffer.

-

Add the activated this compound mixture to the antibody solution. A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended, but may require optimization.

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

-

-

Quenching the Reaction (Optional):

-

Add the Quenching Solution to a final concentration of 50-100 mM.

-

Incubate for 10-15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye and other reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

-

The first colored band to elute will be the Cy7-labeled antibody.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.

-

Protocol 2: In Vivo Fluorescence Imaging of Tumors in a Mouse Model

This protocol provides a general guideline for non-invasive tumor imaging in mice using a Cy7-labeled antibody.

Materials:

-

Mice bearing tumors (e.g., subcutaneous xenografts)

-

Cy7-labeled antibody in sterile PBS

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate NIR filters (Excitation: ~745 nm, Emission: ~780 nm)

-

Animal warming system

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Place the anesthetized mouse on the imaging stage of the in vivo imaging system and maintain body temperature with a warming pad.

-

-

Probe Administration:

-

Image Acquisition:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance of non-specific signal.[1]

-

Use appropriate excitation and emission filters for Cy7.

-

Acquire a white-light image for anatomical reference.

-

-

Data Analysis:

-

Overlay the fluorescence image onto the white-light image to localize the signal.

-

Use the imaging software to draw regions of interest (ROIs) around the tumor and other tissues to quantify the fluorescence intensity.

-

Calculate the tumor-to-background ratio (TBR) to assess the specificity of the probe.

-

-

Ex Vivo Organ Analysis (Optional):

-

At the end of the imaging study, euthanize the mouse and dissect the tumor and major organs.

-

Image the excised tissues to confirm the in vivo findings and get a more precise biodistribution profile.

-

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Cyanine7 Carboxylic Acid in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye crucial for various applications in biomedical research and drug development. Understanding its solubility in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers is paramount for consistent and reproducible experimental outcomes. This document outlines quantitative solubility data, detailed experimental protocols, and logical workflows to guide researchers in the effective use of this fluorophore.

Introduction to Cyanine7 Carboxylic Acid

This compound is a member of the cyanine (B1664457) dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. This structure is responsible for its strong light absorption and intense fluorescence emission in the near-infrared spectrum (approximately 750 nm excitation and 773 nm emission).[1] The carboxylic acid functional group allows for covalent conjugation to primary amines on biomolecules, making it a valuable tool for fluorescently labeling proteins, antibodies, peptides, and nucleic acids.[2]

The solubility of Cy7 carboxylic acid is critically influenced by the presence or absence of sulfonate groups on its structure. This guide will address both the non-sulfonated and sulfonated forms of the dye.

Solubility Data

The solubility of this compound varies significantly between its non-sulfonated and sulfonated forms, particularly in aqueous media. DMSO is a common solvent for preparing concentrated stock solutions of both forms.

Non-Sulfonated this compound

The non-sulfonated version of Cy7 carboxylic acid exhibits low intrinsic solubility in aqueous solutions.[1][3][4][5] This is a critical consideration for biological experiments, which are typically conducted in aqueous buffers. To overcome this limitation, a common practice is to first dissolve the dye in an organic co-solvent, such as DMSO or dimethylformamide (DMF), before making further dilutions into the desired aqueous buffer.[][7][8]

| Solvent | Reported Solubility | Notes |

| DMSO | ~10 mg/mL | A common solvent for preparing concentrated stock solutions.[9] Stock solutions of 5 mM, 10 mM, or 20 mM are often prepared.[10] |

| DMF (Dimethylformamide) | ~10 mg/mL | An alternative to DMSO for creating stock solutions.[9] |

| Dichloromethane | Soluble | [3][5] |

| Ethanol | ~5 mg/mL | [9] |

| PBS (pH 7.2) | ~1 mg/mL | Represents the limited solubility in a common aqueous buffer.[9] Aqueous solutions are not recommended for storage for more than a day.[9] |

| Water | Low solubility | Generally considered to have poor water solubility.[1][3][4][5] |

Sulfonated this compound

The introduction of sulfonate (SO₃⁻) groups dramatically increases the hydrophilicity and, consequently, the aqueous solubility of Cy7 carboxylic acid.[][11] This modification is advantageous for bioconjugation reactions, as it often eliminates the need for organic co-solvents and reduces the propensity of the dye to aggregate in aqueous environments.[7][11]

| Solvent | Reported Solubility | Notes |

| Water | Highly soluble | Can be dissolved directly in aqueous buffers.[][11][12][13] |

| DMSO | Soluble (≥ 0.10 M) | Also readily soluble in DMSO. A concentration of 0.10 M (approximately 76 g/L) has been reported.[12] Stock solutions of 62.5 mg/mL have also been mentioned.[14] |

| DMF | Soluble | [12] |

| Aqueous Buffers | Good solubility | Generally exhibits good solubility in various aqueous buffers.[15] |

Factors Influencing Solubility and Stability

Several factors beyond the inherent structure of the dye can affect its solubility and stability in solution:

-

Aggregation: Non-sulfonated cyanine dyes have a tendency to form aggregates (dimers or H-aggregates) in aqueous solutions, especially at higher concentrations.[16][17] Aggregation can lead to fluorescence quenching and precipitation.[17] The presence of sulfonate groups mitigates this issue.[7]

-

pH: The pH of the aqueous buffer can influence the charge state of the carboxylic acid group and potentially impact solubility. For labeling reactions with NHS esters, a pH of 8.3-8.5 is often recommended.[18][19]

-

Temperature: While not extensively documented for Cy7 carboxylic acid specifically, temperature can affect the solubility of chemical compounds. Stock solutions are typically stored at -20°C to ensure long-term stability.[3][9]

-

Solvent Purity: The use of anhydrous DMSO is recommended for preparing stock solutions to prevent hydrolysis of reactive forms of the dye (e.g., NHS esters) and to ensure maximum solubility.[18]

-

Light Exposure: Cyanine dyes are sensitive to light and should be protected from prolonged exposure to avoid photobleaching.[3][9]

Experimental Protocols

Preparation of a Non-Sulfonated Cy7 Carboxylic Acid Stock Solution

This protocol describes the standard procedure for preparing a stock solution of non-sulfonated Cy7 carboxylic acid, which can then be diluted into an aqueous buffer for experimental use.

Caption: Workflow for preparing a non-sulfonated Cy7 carboxylic acid stock solution.

Methodology:

-

Weighing the Dye: Accurately weigh the required amount of non-sulfonated Cy7 carboxylic acid powder in a microfuge tube. Perform this step in a subdued light environment.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear with no visible particulates.

-

Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

-

Dilution in Aqueous Buffer: Immediately prior to use, dilute the DMSO stock solution into the desired aqueous buffer (e.g., PBS). It is crucial to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation of the dye.[] The final concentration of DMSO in the experimental solution should be kept to a minimum (typically <1-5%) to avoid potential effects on biological systems.[9]

Quantitative Determination of Solubility (Saturation Shake-Flask Method)

This protocol provides a standardized method for experimentally determining the equilibrium solubility of Cy7 carboxylic acid in a given solvent system.

Caption: Experimental workflow for determining dye solubility.

Methodology:

-

Preparation: Add an excess amount of Cy7 carboxylic acid to a known volume of the solvent (e.g., DMSO or a specific aqueous buffer) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed, followed by careful collection of the supernatant, or by filtration through a fine-pore syringe filter (e.g., 0.22 µm).

-

Quantification: Prepare a series of dilutions of the saturated solution. Measure the absorbance or fluorescence of these dilutions using a spectrophotometer or fluorometer, respectively.

-

Calculation: Create a standard curve using known concentrations of the dye in the same solvent. Use the standard curve to determine the concentration of the dye in the saturated solution. This concentration represents the equilibrium solubility of the dye in that solvent at the specified temperature.

Logical Relationships in Cyanine Dye Application

The choice between sulfonated and non-sulfonated Cy7 carboxylic acid and the appropriate solvent system is dictated by the specific experimental requirements. The following diagram illustrates the decision-making process.

Caption: Decision workflow for selecting the appropriate Cy7-COOH and solvent.

This diagram highlights that for most aqueous biological applications, sulfonated Cy7 carboxylic acid is the preferred choice due to its high water solubility.[7][11] If only the non-sulfonated form is available, a DMSO stock solution must be prepared and carefully diluted into the aqueous medium. For experiments conducted in organic solvents, the non-sulfonated form is suitable.

Conclusion

The solubility of this compound is a critical parameter that dictates its handling and application in research. The non-sulfonated form offers good solubility in organic solvents like DMSO but is limited in aqueous buffers, necessitating the use of co-solvents. In contrast, the sulfonated derivative provides excellent solubility in aqueous media, simplifying experimental protocols and reducing the risk of aggregation. By following the detailed protocols and understanding the factors influencing solubility presented in this guide, researchers can ensure the effective and reliable use of Cy7 carboxylic acid in their fluorescent labeling and imaging experiments.

References

- 1. Cyanine 7 carboxylic acid (A270186) | Antibodies.com [antibodies.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. apexbt.com [apexbt.com]

- 5. Cy7 carboxylic acid, 1628790-40-8 | BroadPharm [broadpharm.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. hk.lumiprobe.com [hk.lumiprobe.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound | Near-infrared fluorescent dye | 1628790-40-8 | InvivoChem [invivochem.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. interchim.fr [interchim.fr]

- 16. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fluorescent Properties of Cyanine7 Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core fluorescent properties of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) dye integral to advanced biological imaging and diagnostic applications. This document details its spectral characteristics, offers protocols for its use in bioconjugation and cellular analysis, and presents visual workflows to aid in experimental design.

Core Fluorescent and Physicochemical Properties

Cyanine7 carboxylic acid is a versatile NIR fluorophore valued for its strong light absorption and emission in a spectral range where biological tissues exhibit minimal autofluorescence. This intrinsic property significantly enhances the signal-to-noise ratio, enabling deep-tissue imaging with high sensitivity.[1] The terminal carboxylic acid group provides a reactive handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, peptides, and nucleic acids, making it a powerful tool for creating targeted imaging agents.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its water-soluble variant, sulfo-Cyanine7 carboxylic acid.

| Property | This compound Value | Sulfo-Cyanine7 Carboxylic Acid Value | References |

| Excitation Maximum (λex) | ~750 nm | ~750 nm | [1][2][3] |

| Emission Maximum (λem) | ~773-776 nm | ~773 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | ~240,600 M⁻¹cm⁻¹ | [3][4] |

| Quantum Yield (Φ) | ~0.3 | ~0.24 | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF), low in water | Soluble in water, DMF, DMSO | [2][3][4] |

Experimental Protocols

Effective utilization of this compound in research and development hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Activation of this compound and Conjugation to a Primary Amine-Containing Biomolecule via EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group of Cyanine7 to form a more stable amine-reactive NHS ester, which then efficiently couples to primary amines on the target biomolecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

-

Desalting column (e.g., Sephadex G-25)

-

Amine-containing biomolecule (e.g., protein, antibody)

Procedure:

-

Preparation of Reagents:

-

Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening.

-

Prepare fresh solutions of EDC and NHS/sulfo-NHS in Activation Buffer immediately before use.

-

-

Activation of this compound:

-

Dissolve this compound in a minimal amount of DMSO or DMF and then dilute in Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and NHS/sulfo-NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation to Biomolecule:

-

Optional: Remove excess EDC and byproducts by passing the activated Cyanine7 solution through a desalting column equilibrated with Coupling Buffer.

-

Dissolve the amine-containing biomolecule in Coupling Buffer.

-

Add the activated Cyanine7 solution to the biomolecule solution. The molar ratio of dye to biomolecule should be optimized but a starting point of 10:1 to 20:1 is common.

-

Incubate for 2 hours to overnight at room temperature or 4°C with gentle mixing, protected from light.

-

-

Quenching and Purification:

-

Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes.

-

Purify the Cyanine7-biomolecule conjugate from excess dye and reaction byproducts using a desalting column or dialysis.

-

Protocol 2: In Vivo Imaging of Labeled Cells in a Murine Model

This protocol outlines the general procedure for tracking Cyanine7-labeled cells in a small animal model using a non-invasive imaging system.

Materials:

-

Cyanine7-labeled cells

-

Sterile PBS

-

Anesthetic (e.g., isoflurane)

-

In vivo imaging system equipped for NIR fluorescence

Procedure:

-

Cell Preparation and Injection:

-

Resuspend the Cyanine7-labeled cells in sterile PBS at the desired concentration.

-

Anesthetize the mouse using an appropriate method.

-

Inject the cell suspension intravenously (e.g., via the tail vein) or locally, depending on the experimental design.[5]

-

-

Image Acquisition:

-

Place the anesthetized mouse in the imaging chamber.

-

Acquire a baseline image before injection to determine background autofluorescence.

-

Set the imaging system for Cy7 detection (Excitation: ~745 nm, Emission: ~780-820 nm).[6]

-

Acquire images at various time points post-injection (e.g., immediately, 1h, 6h, 24h, 48h) to monitor cell distribution and trafficking.[5][6]

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescent signal in regions of interest (ROIs).

-

Correct for background autofluorescence using the pre-injection images.

-

For ex vivo analysis, organs can be harvested at the end of the experiment and imaged to confirm the biodistribution of the labeled cells.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where this compound can be applied.

This guide provides a foundational understanding and practical protocols for the application of this compound in biomedical research. Its superior fluorescent properties in the NIR spectrum make it an indispensable tool for sensitive and deep-tissue imaging, contributing to advancements in diagnostics and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanded Application of a Photoaffinity Probe to Study Epidermal Growth Factor Receptor Tyrosine Kinase with Functional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. Portraying G Protein-Coupled Receptors with Fluorescent Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanine7 Carboxylic Acid: Mechanism of Action in Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye with significant applications in biomedical research and drug development. We will delve into its core mechanism of fluorescence, provide quantitative photophysical data, detail experimental protocols for its use, and visualize key pathways and workflows.

Core Principles: The Fluorescence of Cyanine7 Carboxylic Acid

This compound belongs to the polymethine class of dyes, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The fluorescence of Cy7 is rooted in the electronic structure of this conjugated system.

Upon absorption of light in the near-infrared spectrum, a π-electron in the polymethine chain is promoted from the ground state (S₀) to an excited singlet state (S₁). This excited state is short-lived. The molecule then relaxes back to the ground state through several pathways, one of which is the emission of a photon. This emitted light is the fluorescence that is detected. The extended polymethine chain in Cy7 is responsible for its long-wavelength absorption and emission profiles, which are advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.

The carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules, such as proteins, antibodies, and peptides, without significantly altering the core photophysical properties of the dye.

Figure 1. Mechanism of Fluorescence for Cyanine7.

Quantitative Data: Photophysical Properties

The performance of a fluorescent dye is defined by its photophysical properties. The following table summarizes the key quantitative data for this compound and its derivatives. It is important to note that these values can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules.

| Property | This compound | Sulfo-Cyanine7 carboxylic acid | Cyanine7 dicarboxylic acid | Source(s) |

| Absorption Maximum (λ_abs) | ~750 nm | ~750 nm | ~750 nm | [1] |

| Emission Maximum (λ_em) | ~773 nm | ~773 nm | ~773 nm | [1] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | ~270,000 M⁻¹cm⁻¹ | ~199,000 M⁻¹cm⁻¹ | [2][3] |

| Fluorescence Quantum Yield (Φ) | 0.3 | 0.24 | 0.3 | [2][3] |

| Solubility | Good in DMSO, DMF; Low in water | Good in water, DMSO, DMF | Good in DCM, DMF, DMSO | [2][3][4] |

Experimental Protocols

The carboxylic acid moiety of Cyanine7 allows for its covalent conjugation to primary amines on biomolecules through the formation of an amide bond. The most common method for achieving this is through a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Protocol for EDC/Sulfo-NHS Coupling of this compound to a Protein

This protocol provides a general guideline. Optimization of the dye-to-protein molar ratio is crucial for achieving the desired degree of labeling (DOL) without compromising protein function.[5][6][7]

Materials:

-

This compound

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer at a concentration of 2-10 mg/mL.[6]

-

Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

-

-

Activation of this compound:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. Recommended molar excess of EDC and Sulfo-NHS over the dye is typically 2-5 fold.[8][9]

-

Add the EDC/Sulfo-NHS solution to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to Protein:

-

Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated dye and reaction byproducts by size-exclusion chromatography using a Sephadex G-25 column equilibrated with an appropriate storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Figure 2. EDC/Sulfo-NHS Coupling Workflow.

Applications and Signaling Pathway Visualization

This compound and its conjugates are extensively used in various fluorescence-based applications, including in vivo imaging, fluorescence resonance energy transfer (FRET), and flow cytometry.

In Vivo Imaging of the HER2 Signaling Pathway

A prominent application of Cy7 is in the imaging of cancer-related signaling pathways. For instance, antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2), such as Trastuzumab, can be labeled with Cy7 to visualize HER2-positive tumors in vivo.[10] HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation and survival.[11][12][13]

Figure 3. HER2 Signaling Pathway and Cy7-Antibody Targeting.

Factors Influencing Fluorescence

The fluorescence of this compound can be affected by several environmental factors.

-

Solvent Polarity: The fluorescence quantum yield of cyanine (B1664457) dyes can be solvent-dependent. Generally, an increase in solvent viscosity can lead to higher fluorescence efficiency by restricting non-radiative decay pathways.

-

pH: The fluorescence of many cyanine dyes, including Cy7, is relatively stable over a broad physiological pH range.

-

Photobleaching: Like all fluorophores, Cy7 is susceptible to photobleaching upon prolonged exposure to excitation light. This irreversible photo-oxidation of the dye leads to a loss of fluorescence. The use of antifade reagents can mitigate this effect.[14]

-

Quenching: Fluorescence quenching can occur through various mechanisms, including FRET and collisional quenching. Proximity to certain molecules can lead to a decrease in fluorescence intensity.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent probe. Its favorable photophysical properties, coupled with the reactivity of its carboxylic acid group, make it an invaluable tool for researchers in molecular biology, drug development, and in vivo imaging. Understanding its mechanism of action and the factors that influence its fluorescence is key to its successful application in a wide range of experimental settings.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]

Cyanine7 Carboxylic Acid: An In-depth Technical Guide for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine7 (Cy7) carboxylic acid, a near-infrared (NIR) fluorescent dye, and its application in fluorescence microscopy. Tailored for both beginners and experienced researchers, this document details the dye's core properties, experimental protocols for its use, and its application in studying critical signaling pathways.

Introduction to Cyanine7 Carboxylic Acid

Cyanine7 (Cy7) is a fluorescent dye belonging to the cyanine (B1664457) family, characterized by its long polymethine chain. This structure gives Cy7 its signature near-infrared (NIR) fluorescence, with excitation and emission maxima typically around 750 nm and 775 nm, respectively.[1] The NIR spectral range is highly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration compared to visible light fluorophores.[2]

The carboxylic acid functional group on Cy7 allows for covalent conjugation to primary amines on biomolecules, such as proteins (e.g., antibodies), peptides, and nucleic acids, through the formation of a stable amide bond. This conjugation is typically achieved using carbodiimide (B86325) chemistry, most commonly involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Core Properties and Data Presentation

Understanding the physicochemical and spectral properties of Cy7 carboxylic acid is crucial for its effective use in fluorescence microscopy. The following tables summarize key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C37H45ClN2O2 | [3] |

| Molecular Weight | 585.22 g/mol | [3] |

| Appearance | Green powder | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [3] |

| Low solubility in water | [3] |

| Spectral Property | Value | Reference(s) |

| Maximum Excitation (λex) | ~750 nm | [1] |

| Maximum Emission (λem) | ~775 nm | [1] |

| Molar Extinction Coefficient (ε) | >200,000 cm⁻¹M⁻¹ | [1] |

| Stokes Shift | ~25 nm | |

| Recommended Excitation | 750 nm laser | [1] |

| Recommended Emission Filter | 780 - 850 nm | [1] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of Cy7 carboxylic acid to proteins and subsequent use in immunofluorescence microscopy.

Protocol 1: Activation of this compound and Conjugation to an Antibody using EDC/NHS Chemistry

This two-step protocol first activates the carboxylic acid group on Cy7, which then reacts with primary amines on the antibody.

Materials:

-

This compound

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or ammonium (B1175870) salts, dialyze it against PBS (pH 7.2-7.4) overnight at 4°C.

-

Adjust the antibody concentration to 2-10 mg/mL in PBS.[4][5]

-

-

This compound Stock Solution:

-

Immediately before use, dissolve Cy7 carboxylic acid in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

-

Activation of Cy7 Carboxylic Acid:

-

In a microcentrifuge tube, add the desired amount of Cy7 carboxylic acid stock solution to the Activation Buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

-

Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS relative to the Cy7 carboxylic acid.

-

Incubate the reaction for 15-30 minutes at room temperature, protected from light.

-

-

Conjugation to Antibody:

-

Add the activated Cy7-NHS ester solution to the antibody solution. A common starting point for the molar ratio of dye to antibody is 10:1, but this should be optimized (e.g., testing ratios of 5:1, 10:1, 15:1, and 20:1).[4][5]

-

Adjust the pH of the reaction mixture to 7.2-7.4 using the Coupling Buffer if necessary.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[4]

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Cy7-NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the Cy7-conjugated antibody from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

The first colored fraction to elute will be the labeled antibody.[1]

-

-

Characterization (Optional):

Protocol 2: Immunofluorescence Staining of Cells with Cy7-Conjugated Antibody

This protocol outlines the steps for using a Cy7-labeled antibody to stain cell surface or intracellular targets for fluorescence microscopy.

Materials:

-

Cells cultured on glass coverslips or in imaging dishes

-

Cy7-conjugated antibody

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (for intracellular targets): 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Antifade mounting medium

-

Nuclear counterstain (optional, e.g., DAPI)

Procedure:

-

Cell Preparation:

-

Wash the cultured cells three times with PBS.

-

-

Fixation:

-

Incubate the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (for intracellular targets):

-

If staining an intracellular protein, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[1]

-

-

Antibody Staining:

-

Dilute the Cy7-conjugated antibody to its optimal concentration (typically 1-10 µg/mL, but should be empirically determined) in Blocking Buffer.

-

Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[6]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Counterstaining (Optional):

-

If a nuclear counterstain is desired, incubate the cells with the counterstain solution according to the manufacturer's protocol.

-

Wash the cells three times with PBS.

-

-

Mounting:

-

Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.

-

Seal the edges of the coverslip to prevent drying.

-

-

Imaging:

-

Image the slides using a fluorescence microscope equipped with appropriate filters for Cy7 (Excitation: ~750 nm, Emission: 780-850 nm).[1]

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where Cy7 carboxylic acid can be applied.

Applications in Drug Development and Research

The unique properties of Cy7 make it a valuable tool in various research and drug development applications:

-

In Vivo Imaging: Due to its NIR fluorescence, Cy7 is ideal for deep-tissue and whole-animal imaging, allowing for the non-invasive tracking of labeled cells, antibodies, or drug molecules in preclinical models.[7][8] This is particularly useful for monitoring tumor growth, metastasis, and the biodistribution of therapeutic agents.[7][9]

-

Fluorescence Microscopy: Cy7-conjugated probes enable high-resolution imaging of cellular and subcellular structures with minimal background interference from autofluorescence.[2] This is critical for studying the localization and dynamics of proteins and other biomolecules.

-

Flow Cytometry: The distinct spectral properties of Cy7 allow for its inclusion in multi-color flow cytometry panels for the identification and sorting of specific cell populations.[2]

-

Targeted Drug Delivery: By conjugating Cy7 to drug delivery vehicles (e.g., nanoparticles, liposomes) and targeting ligands (e.g., antibodies, peptides), researchers can visualize and track the delivery of therapeutics to specific cells or tissues.

Conclusion

This compound is a versatile and powerful near-infrared fluorescent dye for a wide range of applications in fluorescence microscopy and in vivo imaging. Its favorable spectral properties, coupled with the ability to be conjugated to various biomolecules, make it an indispensable tool for researchers and drug development professionals. By following the detailed protocols and understanding the principles outlined in this guide, even beginners can effectively utilize Cy7 carboxylic acid to advance their research.

References

- 1. benchchem.com [benchchem.com]

- 2. optolongfilter.com [optolongfilter.com]

- 3. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vivo Tumor Vasculature Targeted PET/NIRF Imaging with TRC105(Fab)-Conjugated, Dual-Labeled Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cyanine7 Carboxylic Acid Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye renowned for its applications in in vivo and in vitro imaging.[1][2] Its emission wavelength in the NIR spectrum (around 773-775 nm) allows for deep tissue penetration with minimal autofluorescence, making it an ideal candidate for preclinical research, including cancer imaging and drug development studies.[1][3][4] This document provides a detailed protocol for the conjugation of Cyanine7 to antibodies, a process that enables the specific targeting and visualization of cellular and tissue components.

The conjugation chemistry described herein focuses on the reaction between an N-hydroxysuccinimide (NHS) ester-activated Cyanine7 dye and the primary amines of an antibody.[5][6] This method is widely adopted due to its efficiency and the formation of stable amide bonds.[5][7] While the topic specifies Cyanine7 carboxylic acid, the most common and direct method for antibody conjugation involves the activation of the carboxylic acid to an NHS ester. This protocol, therefore, details the use of a pre-activated Cy7 NHS ester for streamlined and reproducible results.

Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Cyanine7 NHS Ester | Lumiprobe | A50B0 (example) |

| IgG Antibody (to be labeled) | User-defined | - |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 | Sigma-Aldrich | S6014 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |

| Sephadex® G-25 or equivalent size-exclusion chromatography resin | Cytiva | 17003401 |

| Spin Columns or Gravity Flow Columns | Various | - |

| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |

| Sodium Azide (NaN₃) | Sigma-Aldrich | S2002 |

Experimental Protocols

Antibody Preparation

Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer. The antibody solution must be free of amine-containing substances like Tris, glycine, or ammonium (B1175870) salts, as these will compete with the antibody for reaction with the Cy7 NHS ester.[8][9] Stabilizing proteins such as BSA must also be removed.[6]

-

Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[6][10] This can be achieved through dialysis, spin filtration, or desalting columns.[9][11]

-

Concentration: The recommended antibody concentration for labeling is between 1-10 mg/mL.[12] A higher concentration generally leads to greater labeling efficiency.[6]

Preparation of Cy7 NHS Ester Stock Solution

Cy7 NHS ester is moisture-sensitive.[13] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[9]

-

Add the appropriate volume of anhydrous DMSO to the vial of Cy7 NHS ester to create a 10 mg/mL stock solution.[14]

-

Vortex the vial until the dye is completely dissolved.[6]

-

This stock solution should be used immediately or can be stored at -20°C for a short period, protected from light and moisture.[15]

Antibody Conjugation Reaction

The optimal molar ratio of dye to antibody for conjugation can vary depending on the specific antibody and the desired degree of labeling.[15] A common starting point is a 10:1 molar ratio of dye to antibody.[15][]

-

Adjust the pH of the antibody solution to approximately 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[6][11]

-

Add the calculated volume of the Cy7 NHS ester stock solution to the antibody solution while gently vortexing.[13]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[6][13]

Purification of the Cy7-Antibody Conjugate

After the conjugation reaction, it is essential to remove any unreacted, free Cy7 dye.[] This is typically achieved using size-exclusion chromatography.

-

Prepare a Sephadex G-25 column according to the manufacturer's instructions.[15]

-

Equilibrate the column with PBS, pH 7.4.

-

Carefully load the conjugation reaction mixture onto the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the Cy7-antibody conjugate, as it is larger and moves through the column more quickly. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the purified conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, should be determined.[15]

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, A750) using a spectrophotometer.[1][18]

-

Calculate the DOL using the following formula:

DOL = (A750 / ε_dye) / [(A280 - (A750 × CF280)) / ε_protein]

-

ε_dye: Molar extinction coefficient of Cy7 at ~750 nm (typically around 250,000 M⁻¹cm⁻¹).

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

CF280: Correction factor for the dye's absorbance at 280 nm (for Cy7, this is typically around 0.05).

-

An optimal DOL for most applications is between 2 and 10.[15][19]

Quantitative Data Summary

| Parameter | Recommended Value/Range | Reference |

| Antibody Concentration | 1-10 mg/mL | [12] |

| Reaction Buffer pH | 8.3 - 8.5 | [6][10] |

| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 (start with 10:1) | [15] |

| Reaction Time | 1 hour | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Optimal Degree of Labeling (DOL) | 2 - 10 | [15][19] |

| Cy7 Excitation Maximum | ~750 nm | [1] |

| Cy7 Emission Maximum | ~773-775 nm | [1][20] |

Visualizations

Caption: Experimental workflow for Cyanine7 antibody conjugation.

Caption: NHS ester-amine reaction for antibody conjugation.

Applications of Cy7-Conjugated Antibodies

Cy7-labeled antibodies are versatile tools for a range of applications, including:

-

In Vivo Imaging: The NIR properties of Cy7 enable deep tissue imaging in small animal models, allowing for the visualization of tumors, tracking of therapeutic antibodies, and biodistribution studies.[3][4][21]

-

Flow Cytometry: While less common than tandem dyes for this application, Cy7 conjugates can be used in multicolor flow cytometry panels, particularly when needing to minimize spectral overlap with fluorophores in the visible spectrum.[22][23]

-

Immunofluorescence Microscopy: For imaging applications requiring a far-red channel to minimize autofluorescence from certain tissues.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | - Presence of competing amines in the antibody buffer. - Low antibody concentration. - Hydrolyzed Cy7 NHS ester. - Incorrect pH. | - Ensure proper buffer exchange of the antibody. - Increase the antibody concentration. - Use fresh or properly stored Cy7 NHS ester. - Verify the pH of the reaction buffer is between 8.3 and 8.5. |

| Antibody Precipitation | - High degree of labeling. - Inappropriate solvent concentration. | - Reduce the molar ratio of dye to antibody in the conjugation reaction. - Ensure the final concentration of DMSO in the reaction mixture is not excessive. |

| High Background in Application | - Presence of free, unconjugated dye. | - Ensure thorough purification of the conjugate after the reaction. |

Conclusion

The conjugation of Cyanine7 to antibodies provides a powerful tool for researchers in various fields. By following this detailed protocol, scientists can reliably produce high-quality Cy7-antibody conjugates for their specific research needs, enabling sensitive and specific detection in a range of applications from in vitro cellular analysis to in vivo preclinical imaging.

References

- 1. Cyanine7 Dye | AxisPharm [axispharm.com]

- 2. University of Minnesota Morris Digital Well - Summer Research Showcase: Synthesis and Characterization of Near-Infrared Fluorescent Dye Cy7-2 for Targeted Cancer Imaging [digitalcommons.morris.umn.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. nbinno.com [nbinno.com]

- 8. bidmc.org [bidmc.org]

- 9. furthlab.xyz [furthlab.xyz]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. resources.tocris.com [resources.tocris.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 18. In Vivo Molecular Imaging to Diagnose and Subtype Tumors through Receptor-Targeted Optically Labeled Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lumiprobe.com [lumiprobe.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PE-Cy®7 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]

- 23. PE-Cyanine7 Dye | Thermo Fisher Scientific - TW [thermofisher.com]

Application Notes and Protocols for EDC-NHS Chemistry in Cyanine7 Carboxylic Acid Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescently labeled peptides are invaluable tools in biomedical research and drug development, enabling sensitive detection in applications such as in vivo imaging, fluorescence microscopy, and receptor-binding assays.[1][2][3] Cyanine7 (Cy7) is a NIR fluorophore with excitation and emission maxima around 750 nm and 776 nm, respectively, a spectral range that benefits from low tissue autofluorescence, allowing for deep tissue imaging.[4]

This document provides detailed protocols and application notes for the covalent labeling of peptides with Cyanine7 carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This "zero-length" crosslinking method facilitates the formation of a stable amide bond between the carboxylic acid group of the dye and a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on the peptide.[5][6][7][8] The inclusion of NHS stabilizes the reactive intermediate, increasing the efficiency of the conjugation reaction.[5][7]

Chemical Reaction Workflow

The overall workflow for labeling a peptide with this compound using EDC-NHS chemistry involves the activation of the dye, conjugation to the peptide, and subsequent purification of the labeled product.

Caption: Workflow for Cyanine7-peptide conjugation.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of reactants and the pH of the reaction buffers. The following tables provide representative data for optimizing the conjugation of this compound to a model peptide.

Table 1: Effect of Molar Ratios on Labeling Efficiency

| Molar Ratio (Peptide:Cy7-COOH:EDC:NHS) | Labeling Efficiency (%) |

| 1 : 1 : 1 : 1 | 35 |

| 1 : 1.2 : 1.2 : 1.2 | 55 |

| 1 : 1.5 : 1.5 : 1.5 | 70 |

| 1 : 2 : 2 : 2 | 85 |

| 1 : 3 : 3 : 3 | 88 |

| 1 : 1.5 : 3 : 3 | 92 |

Note: Labeling efficiency was determined by reverse-phase HPLC, calculating the ratio of the area of the labeled peptide peak to the total area of both labeled and unlabeled peptide peaks.

Table 2: Influence of pH on Reaction Steps

| Reaction Step | Buffer | pH Range | Optimal pH | Rationale |

| Activation | MES | 4.5 - 6.5 | 6.0 | Maximizes the stability of the NHS-ester intermediate.[9] |

| Conjugation | Phosphate (B84403) or Bicarbonate | 7.0 - 8.5 | 7.2 - 8.0 | Facilitates nucleophilic attack by the deprotonated primary amine on the peptide.[4][9] |

Experimental Protocols

Materials and Reagents

-

This compound

-

Peptide with at least one primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), Deionized water

-

Purification: Reverse-phase HPLC system with a C18 column, or desalting columns.

Protocol 1: Two-Step Labeling of Peptide with this compound

This two-step protocol is recommended to minimize side reactions and improve labeling efficiency.

Step 1: Activation of this compound

-

Prepare Reagents: Allow EDC and NHS to equilibrate to room temperature before opening. Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.

-

Dissolve Dye: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO.

-

Activation Reaction:

-

Add a 1.5-fold molar excess of both EDC and NHS to the dissolved this compound.

-

Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.

-

Step 2: Conjugation to the Peptide

-

Prepare Peptide Solution: Dissolve the peptide in the Reaction Buffer (0.1 M sodium phosphate, pH 7.5).

-

Conjugation Reaction:

-

Add the activated Cyanine7-NHS ester solution from Step 1 to the peptide solution. A 1.5 to 2-fold molar excess of the activated dye over the peptide is a good starting point.[10]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

-

-

Quench Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

Protocol 2: Purification of the Labeled Peptide by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying the Cyanine7-labeled peptide.[11][12][13][14]

-

Sample Preparation: Acidify the quenched reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

HPLC System:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point.

-

Detection: Monitor the elution profile at both 220 nm (for the peptide backbone) and ~750 nm (for Cyanine7).

-

-

Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths. This peak represents the purified Cyanine7-labeled peptide.

-

Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the labeled peptide.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a dry powder.

Mechanism of EDC-NHS Chemistry

The labeling reaction proceeds through a two-step mechanism where EDC first activates the carboxyl group of the Cyanine7 dye, which is then stabilized by NHS to form an amine-reactive NHS ester. This stable intermediate then reacts with a primary amine on the peptide to form a covalent amide bond.

Caption: EDC-NHS reaction mechanism.

Application: Receptor Binding Assay

Cyanine7-labeled peptides are frequently used in fluorescence-based receptor binding assays to study ligand-receptor interactions on the cell surface.

Caption: Receptor binding assay workflow.

Troubleshooting and Considerations

-

Low Labeling Efficiency:

-

Ensure EDC and NHS solutions are fresh as EDC is moisture-sensitive.

-

Optimize the molar ratios of reactants.

-

Verify the pH of the activation and reaction buffers.

-

Ensure the peptide has an available primary amine.

-

-

Peptide Precipitation:

-

If the peptide precipitates upon addition of the dye (which may be dissolved in an organic solvent), consider using a water-soluble version of the dye (e.g., Sulfo-Cyanine7) or adjusting the reaction buffer composition.

-

-

Purification Challenges:

-

If the labeled and unlabeled peptides co-elute during HPLC, optimize the gradient to improve resolution.

-

For small peptides, desalting columns can be an effective alternative to HPLC for removing excess dye and reagents.

-

-

Side Reactions:

-

EDC can react with tyrosine residues, though this is less common.[14] Using the two-step protocol and quenching the reaction can minimize this.

-

Intra- and intermolecular crosslinking of the peptide can occur if it contains both primary amines and carboxylic acids. The two-step protocol, where the peptide is not exposed to EDC, helps to prevent this.[15]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 3. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Cross-Linked Self-Assembling Peptides and Their Post-Assembly Functionalization via One-Pot and In Situ Gelation System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. protocols.io [protocols.io]

- 12. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: A Step-by-Step Guide for Cyanine7 Carboxylic Acid Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine7 (Cy7) is a near-infrared (NIR) fluorescent dye that is an indispensable tool in molecular biology.[1] Its utility stems from its operation within the NIR spectrum (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and light absorption.[1] This "optical window" allows for deep tissue imaging with an enhanced signal-to-noise ratio, making Cy7 and other NIR dyes cornerstones for high-resolution imaging of complex biological systems.[1] This guide provides a comprehensive, step-by-step protocol for the conjugation of Cyanine7 carboxylic acid to proteins, a critical process for generating fluorescently labeled proteins for a variety of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2]

The conjugation of Cy7 carboxylic acid to a protein is a two-step process. First, the carboxylic acid group on the Cy7 molecule is activated to create a more reactive species. A common method for this activation involves the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated Cy7 NHS ester is then reacted with the primary amino groups (the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group) on the surface of the protein to form a stable amide bond.[3][4]

Core Principles of this compound Protein Conjugation

The fundamental principle behind this conjugation method is the formation of a stable amide linkage between the Cy7 dye and the protein. This is achieved by first converting the relatively unreactive carboxylic acid of the Cy7 molecule into a highly reactive intermediate.